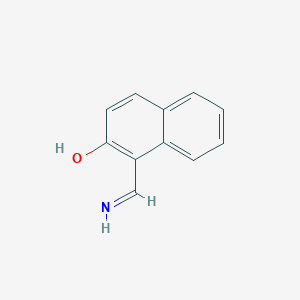
2-Propanone, 1,3-dibromo-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,3-dibromo-1-phenyl- is an organic compound with the molecular formula C9H9Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a phenyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanone, 1,3-dibromo-1-phenyl- can be synthesized through the bromination of acetophenone. The reaction typically involves the addition of bromine to acetophenone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination .
Industrial Production Methods
Industrial production of 2-Propanone, 1,3-dibromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,3-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted products.
Elimination: Dehydrobromination can occur in the presence of a strong base, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents such as hexane or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Reduction: 1-Phenyl-2-propanone and related compounds.
Elimination: Alkenes and other unsaturated compounds
Applications De Recherche Scientifique
2-Propanone, 1,3-dibromo-1-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,3-dibromo-1-phenyl- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the bromine atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 2-bromo-1-phenyl-: A monobrominated derivative of acetophenone with similar reactivity but different substitution patterns.
1,3-Dibromo-2-propanone: Another dibrominated compound with different structural features and reactivity.
Phenylacetone: A related compound with a phenyl group and a ketone functional group but without bromine atoms.
Uniqueness
2-Propanone, 1,3-dibromo-1-phenyl- is unique due to the presence of two bromine atoms and a phenyl group, which confer distinct reactivity and chemical properties. Its ability to undergo various types of reactions, including nucleophilic substitution, reduction, and elimination, makes it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
54210-98-9 |
|---|---|
Formule moléculaire |
C9H8Br2O |
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
1,3-dibromo-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H8Br2O/c10-6-8(12)9(11)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clé InChI |
UTLPHZBACNJQKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


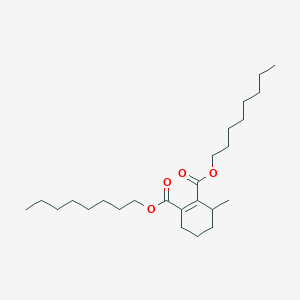
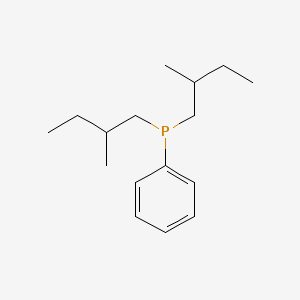
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)

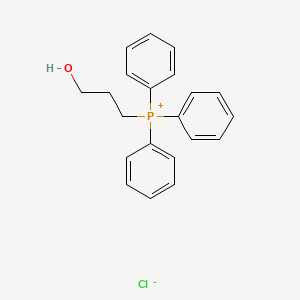

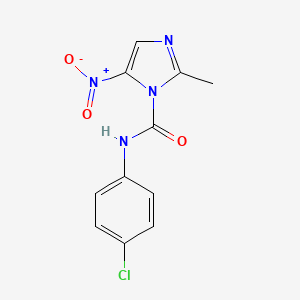
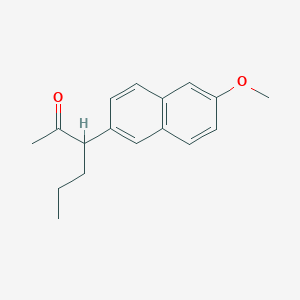
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)


